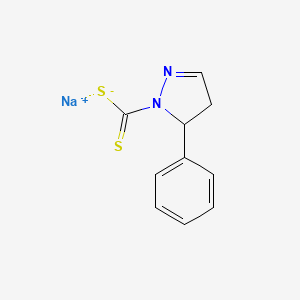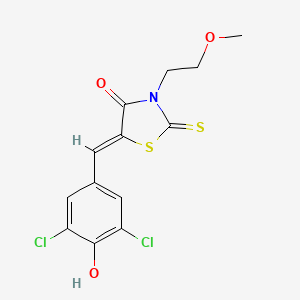
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide, also known as IPPP, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. In agriculture, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential as a herbicide, with research showing that it can effectively control weeds in crops. In materials science, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been investigated for its potential as a polymer modifier, with studies showing that it can improve the mechanical properties of polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes or proteins in cells. For example, in cancer cells, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide can have various biochemical and physiological effects depending on the context of its use. In cancer cells, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In plants, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to inhibit the activity of certain enzymes involved in photosynthesis, leading to reduced plant growth and development. In polymers, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to improve the mechanical properties of the material, such as its strength and flexibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to have a wide range of applications in various fields, making it a versatile compound for scientific research. However, one limitation of using 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide in lab experiments is its potential toxicity, which may require careful handling and disposal of the compound.
Direcciones Futuras
There are many potential future directions for research on 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide, including further investigations into its mechanism of action and its potential applications in medicine, agriculture, and materials science. For example, future studies could focus on developing new formulations of 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide for improved efficacy as a herbicide or anticancer agent. Additionally, research could explore the use of 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide in combination with other compounds for synergistic effects. Overall, 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide can be synthesized through a multistep process involving the reaction of 4-isopropylphenol with a mixture of pyridine and formaldehyde, followed by acylation with propanoyl chloride. The resulting product is then purified through recrystallization to obtain pure 2-(4-isopropylphenoxy)-N-(2-pyridinylmethyl)propanamide.
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)15-7-9-17(10-8-15)22-14(3)18(21)20-12-16-6-4-5-11-19-16/h4-11,13-14H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBVZPZBHMFBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938023.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)


![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4938063.png)


![3,5-dichloro-2-methoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4938081.png)
![1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate](/img/structure/B4938092.png)
![N~1~-(3,5-dichlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4938098.png)
![2-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4938102.png)
![N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4938107.png)